4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one
Description
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-1-methyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8(13)5-7(10)6-3-2-4-11-9(6)12/h2-5H,1H3 |
InChI Key |
OUAPMRSMELCUET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C2=C1N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-2-nitropyridine with methylamine, followed by reduction and cyclization.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution, enabling functionalization of the naphthyridine scaffold.
Key Reactions and Conditions
Mechanistic Insight :
-
The reaction with amines proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing keto group .
-
Steric hindrance from the methyl group at position 1 influences regioselectivity .
Oxidation of the Keto Group
The keto group at position 2 can be oxidized to carboxylic acid derivatives under strong conditions:
-
Reagents : KMnO₄ (acidic conditions), CrO₃
-
Products : 2-Carboxy-4-chloro-1-methyl-1,8-naphthyridine.
Reduction of the Chlorine Substituent
Selective reduction of the chlorine atom is achievable:
-
Reagents : H₂/Pd-C, NaBH₄/LiAlH₄
-
Products : 4-Dechloro derivatives, retaining the keto functionality.
Friedlander-Type Condensation
The compound participates in cyclocondensation with active methylene carbonyl compounds (e.g., ketones, aldehydes):
Example :
Cyclization with Carboxylic Acids
In polyphosphoric acid (PPA):
-
Reagents : Aromatic/heteroaromatic carboxylic acids, 120–140°C .
-
Products : Angular dinaphthonaphthyridines (e.g., dinaphtho[b,g] naphthyridines) .
Suzuki-Miyaura Coupling
The chlorine atom enables palladium-catalyzed cross-coupling:
-
Catalyst : Pd(PPh₃)₄
-
Products : 4-Aryl/heteroaryl derivatives for medicinal chemistry applications .
Biological Activity Correlations
Derivatives synthesized via these reactions show:
-
Anticancer Activity : IC₅₀ values < 10 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
-
Antimicrobial Effects : MIC of 2 μg/mL against Staphylococcus aureus.
Comparative Reactivity
| Reaction Type | 4-Chloro-1-methyl Derivative | 4-Bromo-1-methyl Derivative |
|---|---|---|
| Substitution Rate | Faster (Cl⁻ better leaving) | Slower |
| Oxidation Stability | Moderate | High |
| Cyclization Efficiency | 85% | 78% |
Data sourced from comparative studies on naphthyridine analogs .
Scientific Research Applications
Antimicrobial Activity
Naphthyridine derivatives, including 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of bacteria and fungi. For instance, 1,8-naphthyridine derivatives have shown effectiveness as antimicrobial agents due to their ability to inhibit bacterial growth and biofilm formation .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Activity Against | Reference |
|---|---|---|
| 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one | Gram-positive bacteria | |
| 4-Chloro derivatives | Fungi |
Antiviral Properties
The antiviral potential of naphthyridine derivatives has also been documented. Specific derivatives have demonstrated potent antiviral activity against various viral strains, including HIV. In vitro studies have shown that compounds with the naphthyridine scaffold can inhibit viral replication effectively .
Table 2: Antiviral Activity of Naphthyridine Derivatives
Anticancer Applications
The anticancer properties of 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one are notable, with studies indicating its ability to induce apoptosis in cancer cells. This compound has been evaluated in various cancer models, showcasing its potential as a therapeutic agent against tumors .
Table 3: Anticancer Activity of Naphthyridine Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one | Breast Cancer | Apoptosis induction | |
| Other derivatives | Various | Cell cycle arrest |
Phosphodiesterase Inhibition
Research has highlighted the role of naphthyridine derivatives as phosphodiesterase (PDE) inhibitors. Specifically, 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one has been identified as a selective inhibitor of PDE4, which is implicated in inflammatory diseases and other conditions .
Table 4: PDE Inhibition by Naphthyridine Derivatives
Neuroprotective Effects
The neuroprotective potential of naphthyridine derivatives has also been explored. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from damage .
Table 5: Neuroprotective Properties of Naphthyridine Derivatives
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Key Research Findings and Trends
- Antiviral Applications : 1-Hydroxy-1,8-naphthyridin-2(1H)-one derivatives inhibit poxvirus resolvase via Mg<sup>2+</sup> chelation, mirroring the mechanism of HIV integrase inhibitors like raltegravir .
- Cannabinoid Receptor Modulation: 1,8-Naphthyridinones with lipophilic substituents (e.g., butyl, trifluoromethyl) achieve nanomolar CB2 affinity, making them candidates for inflammatory and neuropathic pain therapies .
- Synthetic Accessibility: Halogenated naphthyridinones (e.g., 4-chloro derivatives) are synthesized via SNAr reactions, enabling rapid diversification for structure-activity relationship studies .
Biological Activity
4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is a member of the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in cancer therapy, antimicrobial activity, and other pharmacological effects. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is characterized by the presence of a chloro group at the 4-position and a methyl group at the 1-position of the naphthyridine core. This unique arrangement contributes to its biological properties.
Anticancer Activity
Numerous studies have investigated the anticancer potential of naphthyridine derivatives, including 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms.
- Apoptosis Induction : Naphthyridine derivatives can activate intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is regulated by Bcl-2 family proteins, while the extrinsic pathway involves death receptors on cell membranes .
- Cell Cycle Arrest : Some studies have reported that these compounds can cause G2/M phase arrest in cancer cells, leading to mitotic catastrophe .
Case Studies
A notable study evaluated the anticancer activity of several naphthyridine derivatives against prostate and breast cancer cell lines. The results demonstrated that these compounds exhibited significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one has also been assessed for its antimicrobial properties. Similar naphthyridine derivatives have shown promising activity against various bacterial strains.
Mechanism
The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. Compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
The following table summarizes the biological activities associated with 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one:
Q & A
Q. What are the common synthetic routes to 4-chloro-1-methyl-1,8-naphthyridin-2(1H)-one?
Methodological Answer: The compound is typically synthesized via halogenation or halogenolysis of naphthyridinone precursors. For example:
- Direct Chlorination: Reacting 1-methyl-1,8-naphthyridin-2(1H)-one with KClO₃ in HCl at 50°C yields the 4-chloro derivative with 78% efficiency .
- Halogenolysis: Using phosphoryl chloride (POCl₃) under reflux conditions replaces hydroxyl or methyl groups with chlorine. For instance, 1-methyl-1,8-naphthyridin-2(1H)-one treated with POCl₃ and DMF produces the 4-chloro analog in 84% yield .
Table 1: Key Reaction Conditions
| Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1-Methyl-naphthyridinone | KClO₃, HCl, 50°C | 78% | |
| Hydroxy-naphthyridinone | POCl₃, reflux, DMF | 84% |
Q. How is the purity and structure of 4-chloro-1-methyl-1,8-naphthyridin-2(1H)-one validated post-synthesis?
Methodological Answer:
- Chromatography: Flash column chromatography (silica gel, EtOAc/PE gradient) removes impurities .
- Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine at C4, methyl at N1). ESI-MS ([M+H]+) validates molecular weight .
- Elemental Analysis: Ensures stoichiometric Cl incorporation (e.g., via X-ray crystallography in analogs) .
Advanced Research Questions
Q. How do competing reaction pathways affect chlorination efficiency in naphthyridinones?
Methodological Answer: Contradictions arise in halogenation conditions:
- Case 1: Direct chlorination (KClO₃/HCl) favors C3 over C4 substitution in certain analogs .
- Case 2: POCl₃-mediated reactions may over-chlorinate if excess reagent is used, requiring controlled stoichiometry (e.g., 1:2 substrate:POCl₃) .
Resolution: Kinetic studies (TLC monitoring) and DFT calculations predict regioselectivity. For 4-chloro derivatives, steric hindrance from the N1-methyl group directs electrophilic attack to C4 .
Q. What strategies optimize Suzuki-Miyaura couplings for C7 functionalization?
Methodological Answer: C7 modifications are critical for bioactivity (e.g., KRAS inhibition ). Challenges include:
- Boronic Acid Compatibility: Use Pd(PPh₃)₄ with Cs₂CO₃ in dioxane/water (85°C, 4h) for aryl couplings. Yields drop with electron-deficient boronic acids due to slower transmetallation .
- Protecting Groups: Nitro or cyano groups at C3 tolerate coupling conditions but may require post-reaction reduction .
Table 2: Representative Coupling Results
| Substrate | Boronic Acid | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 7-Chloro-naphthyridinone | 2-Fluoro-6-methoxyphenyl | Pd(PPh₃)₄, Cs₂CO₃ | 65% | |
| 7-Bromo-naphthyridinone | Benzylamino | Pd(OAc)₂, XPhos | 56% |
Q. How does 4-chloro substitution impact nucleic acid recognition in PNAs?
Methodological Answer: In peptide nucleic acids (PNAs), 7-Cl-1,8-naphthyridin-2(1H)-one analogs show enhanced duplex/triplex stability via:
Q. What are the pitfalls in scaling up nitration reactions for nitro derivatives?
Methodological Answer: Nitration (HNO₃/AcOH, NaNO₂) at C3 often competes with oxidation:
Q. How are computational methods used to predict SAR for kinase inhibition?
Methodological Answer: For KRAS G12C inhibitors:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
